Welcome to the BenchChem Online Store!
molecular formula C12H17Br B8405415 1-Bromo-2-(1,3-dimethylbutyl)benzene

1-Bromo-2-(1,3-dimethylbutyl)benzene

Cat. No. B8405415
M. Wt: 241.17 g/mol
InChI Key: HXFBJTXVCMZVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08124786B2

Procedure details

28.4 g of 2-(1,3-dimethylbutyl)aniline in 134.9 g (667 mmol) of 40 percent hydrobromic acid in glacial acetic acid at 10° C. are admixed with 12.5 g (181 mmol) of sodium nitrite in portions with stirring within 1.5 h. Thereafter, 0.5 g of copper powder is added and the mixture is boiled under reflux for 1 h hour. Subsequently, 120 ml of water and sodium hydroxide solution are added until pH 12 is attained, and the organic phase is removed, washed with dilute hydrochloric acid and concentrated by evaporation under reduced pressure. After distillation in a Kugelrohr apparatus at 0.3 mbar/70° C. and purification of the main fraction by means of preparative HPLC, 8.3 g of a yellowish oil with a purity of 99.4% (determined by HPLC) are obtained.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
134.9 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
120 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1N)[CH2:3][CH:4]([CH3:6])[CH3:5].[BrH:14].N([O-])=O.[Na+].[OH-].[Na+]>C(O)(=O)C.[Cu].O>[Br:14][C:8]1[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=1[CH:2]([CH3:1])[CH2:3][CH:4]([CH3:6])[CH3:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
CC(CC(C)C)C1=C(N)C=CC=C1
Step Two
Name
Quantity
134.9 g
Type
reactant
Smiles
Br
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
copper
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring within 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase is removed
WASH
Type
WASH
Details
washed with dilute hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
After distillation in a Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
at 0.3 mbar/70° C. and purification of the main fraction by means of preparative HPLC, 8.3 g of a yellowish oil with a purity of 99.4% (determined by HPLC)
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrC1=C(C=CC=C1)C(CC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.